molecular formula C10H7N3O4S B11183049 3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11183049
M. Wt: 265.25 g/mol
InChI Key: CIMOJFWYUXWEAF-UHFFFAOYSA-N
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Description

3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring, a benzamide group, and a nitro group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the thiazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted thiazoles, and various benzamide derivatives. These products can have different biological activities and potential therapeutic applications.

Scientific Research Applications

3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share the thiazole ring structure but differ in their functional groups and biological activities.

Uniqueness

What sets 3-nitro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide apart is its unique combination of the nitro group, thiazole ring, and benzamide group. This combination contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

3-nitro-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide

InChI

InChI=1S/C10H7N3O4S/c14-8-5-18-10(11-8)12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,12,14,15)

InChI Key

CIMOJFWYUXWEAF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S1

Origin of Product

United States

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